2-(2-Aminoquinolin-6-yl)benzoic acid
Description
2-(2-Aminoquinolin-6-yl)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid moiety linked to a 2-aminoquinoline scaffold. The carboxylic acid group on the benzoic acid moiety contributes to solubility in polar solvents and enables hydrogen bonding, making this compound a candidate for pharmaceutical or materials science applications.
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(2-aminoquinolin-6-yl)benzoic acid |
InChI |
InChI=1S/C16H12N2O2/c17-15-8-6-11-9-10(5-7-14(11)18-15)12-3-1-2-4-13(12)16(19)20/h1-9H,(H2,17,18)(H,19,20) |
InChI Key |
CBMHVBAJISMCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- 2-Acylaminobenzoic Acids (): These compounds, synthesized via reactions of 2-aminobenzoic acid with alkanoyl chlorides, exhibit intramolecular cyclization tendencies, forming benzoxazinones instead of desired amides . In contrast, 2-(2-Aminoquinolin-6-yl)benzoic acid avoids such cyclization due to steric hindrance from the bulky quinoline ring, which restricts conformational flexibility.
- Positional Isomers of Sulfonated Benzoic Acids (): Substituent position significantly impacts properties. For example, 2-(sulfooxy)benzoic acid (ortho isomer) shows distinct MS/MS fragmentation patterns compared to para isomers . Similarly, the 6-position of the quinoline in this compound may enhance electronic conjugation between the amino group and the benzoic acid, improving stability compared to meta-substituted analogs.
- Pyrimidinyl-Amino Benzoic Acid Derivatives (–9): Compounds like 2-(2-Amino-5-bromo-6-hydroxypyrimidin-4-yl)benzoic acid () and 2-[(2-amino-6-methyl-4-pyrimidinyl)amino]benzoic acid () feature nitrogen-rich heterocycles. The bromo and hydroxy groups in ’s compound increase molecular weight (349.1 g/mol) and polarity, whereas the aminoquinoline in the target compound may offer better π-π stacking interactions due to its extended aromatic system .
Data Table: Key Properties of Structural Analogs
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